2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
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Overview
Description
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide typically involves the reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide. This intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl structure.
Acetaminophen: A widely used analgesic and antipyretic with a similar mechanism of action.
N-(4-Ethoxyphenyl)acetamide: An intermediate in the synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)7-10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |
InChI Key |
VZMITSOPBPRNMR-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C/C(=N/O)/N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=NO)N |
Origin of Product |
United States |
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